molecular formula C17H25NO B4433366 N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide

N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide

Katalognummer B4433366
Molekulargewicht: 259.4 g/mol
InChI-Schlüssel: LJBCNRWTWQHPEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide, also known as Pregabalin, is a medication used to treat neuropathic pain, epilepsy, generalized anxiety disorder, and fibromyalgia. It was first approved by the US Food and Drug Administration (FDA) in 2004 and has since become widely used in clinical practice.

Wirkmechanismus

N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide binds to the alpha-2-delta subunit of voltage-gated calcium channels, leading to a decrease in calcium influx. This results in a reduction in the release of neurotransmitters such as glutamate, substance P, and noradrenaline. The reduction in neurotransmitter release is thought to be responsible for the analgesic, anxiolytic, and anticonvulsant effects of N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide.
Biochemical and Physiological Effects:
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate, substance P, and noradrenaline. N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has also been shown to increase the levels of GABA in the brain, which is a neurotransmitter that has a calming effect. In addition, N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has been shown to reduce the excitability of neurons, which is thought to be responsible for its anticonvulsant effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied in preclinical and clinical settings. N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide is also widely available and can be easily obtained. However, there are some limitations to using N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide in lab experiments. N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. In addition, N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide can have off-target effects, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide. One area of interest is the use of N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide in combination with other medications to enhance its therapeutic effects. Another area of interest is the development of more potent and selective alpha-2-delta ligands. Additionally, there is a need for more research on the long-term effects of N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide use, particularly in patients with chronic pain or epilepsy.
Conclusion:
In conclusion, N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide is a medication that has been extensively studied in both preclinical and clinical settings. It has a well-established mechanism of action and has been shown to be effective in treating neuropathic pain, epilepsy, generalized anxiety disorder, and fibromyalgia. N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for research on N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide, which could lead to the development of more effective treatments for a variety of conditions.

Wissenschaftliche Forschungsanwendungen

N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has been extensively studied in both preclinical and clinical settings. It has been shown to be effective in treating neuropathic pain, epilepsy, generalized anxiety disorder, and fibromyalgia. N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has also been studied for its potential use in treating other conditions such as restless leg syndrome, alcohol withdrawal syndrome, and postoperative pain.

Eigenschaften

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-3-14-9-11-15(12-10-14)13(2)18-17(19)16-7-5-4-6-8-16/h9-13,16H,3-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBCNRWTWQHPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.